An In-depth Technical Guide to Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate
An In-depth Technical Guide to Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate, also known as N-(Boc-amino)phthalimide, is a versatile reagent and building block in organic synthesis, particularly in the preparation of amines and in the development of novel therapeutic agents. Its structure incorporates a phthalimide group, a classic protecting group for primary amines, and a tert-butoxycarbonyl (Boc) group, which is a widely used protecting group for amines. This unique combination of functional groups makes it a valuable tool in medicinal chemistry and drug discovery for the synthesis of complex molecules with potential biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in drug development.
Core Chemical Properties
The fundamental chemical and physical properties of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| IUPAC Name | tert-butyl (1,3-dioxoisoindolin-2-yl)carbamate[1] |
| Synonyms | N-(Boc-amino)phthalimide, N-(tert-Butoxycarbonylamino)phthalimide[2] |
| CAS Number | 34387-89-8[1] |
| Molecular Formula | C13H14N2O4[1] |
| Molecular Weight | 262.26 g/mol [2] |
| Melting Point | Not available |
| Boiling Point (Predicted) | 447.2 ± 28.0 °C[3] |
| Density (Predicted) | 1.208 ± 0.06 g/cm³[3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in many organic solvents |
Experimental Protocols
Synthesis of Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate
A general and reliable method for the synthesis of N-substituted phthalimides involves the reaction of an N-amino compound with phthalic anhydride. The following protocol is a representative procedure adapted from established methods for similar compounds.
Materials:
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N-Boc-hydrazine
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Phthalic anhydride
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Triethylamine (TEA)
-
Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO4)
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask, dissolve N-Boc-hydrazine (1.0 equivalent) and phthalic anhydride (1.0 equivalent) in dichloromethane.
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To this solution, add triethylamine (1.1 equivalents) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding 1 M HCl.
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Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate (3 x 50 mL).
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Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate.
Applications in Organic Synthesis
The Gabriel Synthesis of Primary Amines
Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate can be utilized as a precursor in a modified Gabriel synthesis for the preparation of primary amines. The phthalimide group serves as a masked form of ammonia, preventing over-alkylation that is often observed in direct alkylation of ammonia.
The general workflow for this application is depicted below:
Caption: Workflow for a modified Gabriel Synthesis.
Potential Role in Drug Discovery and Signaling Pathways
Phthalimide derivatives have garnered significant attention in drug discovery due to their wide range of biological activities, including anti-inflammatory, and anticancer properties.[4] While the specific biological targets and signaling pathways of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate are not extensively characterized, studies on structurally related compounds provide valuable insights into its potential mechanisms of action.
For instance, N-hydroxyphthalimide, a close analog, has been shown to exhibit antitumor activity by suppressing the mTOR signaling pathway in cancer cells.[5][6] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. It is plausible that tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate may exert similar effects.
Furthermore, other phthalimide derivatives have been investigated as inhibitors of the TGF-β pathway, which plays a complex role in cancer progression.[7][8]
A simplified representation of the mTOR signaling pathway, a potential target for phthalimide derivatives, is shown below:
Caption: Potential inhibition of the mTOR signaling pathway.
Conclusion
Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its utility as a precursor for primary amines via a modified Gabriel synthesis is a key application. Furthermore, the broader class of phthalimide-containing molecules demonstrates promising biological activities, particularly in the context of cancer therapy through the inhibition of critical signaling pathways such as mTOR. Further investigation into the specific molecular targets of tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate is warranted to fully elucidate its therapeutic potential and guide the development of novel drug candidates. This guide provides a foundational understanding for researchers aiming to leverage the chemical properties of this compound in their scientific endeavors.
References
- 1. tert-Butyl 1,3-dioxoisoindolin-2-ylcarbamate 95% | CAS: 34387-89-8 | AChemBlock [achemblock.com]
- 2. tert-butyl (1,3-dioxoisoindolin-2-yl)carbamate - CAS:34387-89-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. chembk.com [chembk.com]
- 4. actascientific.com [actascientific.com]
- 5. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
